molecular formula C12H21NO3 B13631373 Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate

Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate

Cat. No.: B13631373
M. Wt: 227.30 g/mol
InChI Key: GEYRYSQGSMGJFU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate is an organic compound that has garnered interest in various fields of scientific research. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The traditional preparation method of tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate involves the oxidation of the hydroxyl group on an aza ring into a ketone . The synthesis typically requires specific reaction conditions, including the use of oxidizing agents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of large-scale reactors and continuous flow processes to enhance efficiency and yield. The compound is typically produced in crystalline powder form, which is then purified and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different ketone derivatives.

    Reduction: Reduction reactions can convert the ketone group into hydroxyl groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxalyl chloride and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various ketone derivatives, while reduction reactions can produce alcohols .

Scientific Research Applications

Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific reactivity and stability, making it particularly useful in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structure allows for a variety of chemical modifications, enhancing its versatility in scientific research .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-9(14)5-6-10-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3

InChI Key

GEYRYSQGSMGJFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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